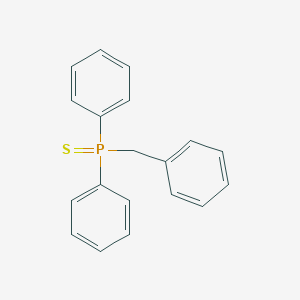

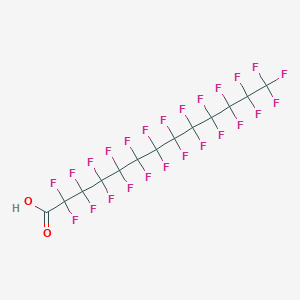

![molecular formula C17H17ClFN B106210 2-氯-4-(4-氟苯基)-5,6,7,8,9,10-六氢环辛[b]吡啶 CAS No. 132813-14-0](/img/structure/B106210.png)

2-氯-4-(4-氟苯基)-5,6,7,8,9,10-六氢环辛[b]吡啶

描述

The compound of interest, 2-Chloro-4-(4-fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine, is a heterocyclic compound that contains both chlorine and fluorine substituents. This type of compound is significant in the field of medicinal chemistry due to its potential pharmacological properties. Although the provided papers do not directly discuss this exact compound, they do provide insights into similar compounds with chloro- and fluoro- substituents, which can be used to infer some of the properties and behaviors of the compound .

Synthesis Analysis

The synthesis of related compounds involves a linear strategy and the use of microwave irradiation to promote cyclization and dehydration reactions. For instance, novel amine derivatives of a related pyridine compound were synthesized and characterized by various spectroscopic methods, including 1H NMR, MS, and 13C NMR . This suggests that similar synthetic strategies could potentially be applied to the synthesis of 2-Chloro-4-(4-fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine, with adaptations for the specific structural requirements of this compound.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using single crystal X-ray diffraction studies, which provide detailed information about the crystal packing and intermolecular interactions . For example, weak but significant interactions such as C–H···O, C–H···N, C–F···π, and π–π interactions contribute to the stability of the crystal structure . These findings are crucial for understanding how similar interactions might influence the molecular structure of 2-Chloro-4-(4-fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine.

Chemical Reactions Analysis

The chemical reactivity of such compounds can be inferred from their electronic structure, as determined by quantum chemical calculations. For instance, the HOMO and LUMO energies calculated for a pyrimidine derivative indicate that charge transfer occurs within the molecule . This information is valuable for predicting the types of chemical reactions that 2-Chloro-4-(4-fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine might undergo, such as its potential interactions with biological targets.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds can be deduced from their synthesis and molecular structure. For example, the presence of halogen substituents like chlorine and fluorine can significantly affect the lipophilicity, electronic distribution, and overall reactivity of the compound . Additionally, the cytotoxicity of similar compounds against various cancer cell lines has been evaluated, indicating the potential biological activity of these compounds . These insights can be used to hypothesize about the physical and chemical properties of 2-Chloro-4-(4-fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine, including its potential as an anticancer agent.

科学研究应用

-

Synthesis and Antibacterial Activity of Schiff Base Metal Complexes

- Application : The Schiff base ligand, 4-chloro-2-{(E)-[(4-fluorophenyl)imino]methyl}phenol (C13H9ClFNO), and its metal (II) complexes were synthesized and tested for their antibacterial activity .

- Method : The Schiff base was derived from the condensation reaction of 5-chlorosalicylaldehyde and 4-fluoroaniline at room temperature. The metal complexes were formed with the general formulae [M(L)2(H2O)2], where L = Schiff base ligand (C13H9ClFNO) and M = Mn, Co, Ni, Cu, and Zn .

- Results : The metal (II) complexes exhibited higher antibacterial activity than the free Schiff base ligand .

-

Anti-inflammatory Activities of Pyrimidines

- Application : Pyrimidines, including some with a fluorophenyl group, have been studied for their anti-inflammatory effects .

- Method : The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

- Results : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .

- Synthesis of Fluazifop

- Application : 2-chloro-5-(trifluoromethyl)pyridine, a compound with a similar structure, is a key intermediate for the synthesis of fluazifop, a selective phenoxy herbicide .

- Method : The compound can be obtained in good yield via a simple one-step vapor-phase reaction .

- Results : The number of chlorine atoms introduced to the pyridine ring can be controlled by adjusting the reaction conditions .

-

Synthesis of 4-Chloro-2-{(E)-[(4-Fluorophenyl)imino]methyl}phenol Metal (II) Complexes

- Application : The Schiff base ligand, 4-chloro-2-{(E)-[(4-fluorophenyl)imino]methyl}phenol (C13H9ClFNO), and its metal (II) complexes were synthesized and tested for their antibacterial activity .

- Method : The Schiff base was derived from the condensation reaction of 5-chlorosalicylaldehyde and 4-fluoroaniline at room temperature. The metal complexes were formed with the general formulae [M(L)2(H2O)2], where L = Schiff base ligand (C13H9ClFNO) and M = Mn, Co, Ni, Cu, and Zn .

- Results : The metal (II) complexes exhibited higher antibacterial activity than the free Schiff base ligand .

-

Anti-inflammatory Activities of Pyrimidines

- Application : Pyrimidines, including some with a fluorophenyl group, have been studied for their anti-inflammatory effects .

- Method : The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

- Results : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .

安全和危害

未来方向

属性

IUPAC Name |

2-chloro-4-(4-fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClFN/c18-17-11-15(12-7-9-13(19)10-8-12)14-5-3-1-2-4-6-16(14)20-17/h7-11H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWYYKWZKLRXRSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC2=C(CC1)C(=CC(=N2)Cl)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50567072 | |

| Record name | 2-Chloro-4-(4-fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50567072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-4-(4-fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine | |

CAS RN |

132813-14-0 | |

| Record name | 2-Chloro-4-(4-fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50567072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

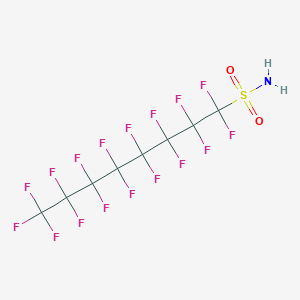

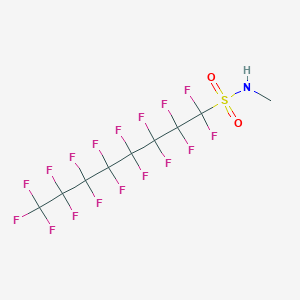

![2,2-Dimethyl-2H-naphtho[1,2-b]pyran-5,6-dione](/img/structure/B106132.png)

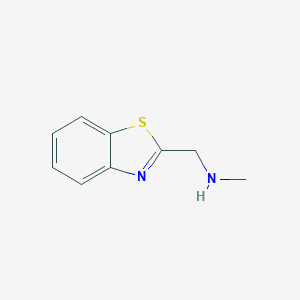

![4-{[(2E)-2-(hydroxyimino)ethanoyl]amino}benzoic acid](/img/structure/B106140.png)